

(R)-enantiomer of Triaziflam biological activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Triaziflam**
Cat. No.: **B178908**

[Get Quote](#)

An In-depth Technical Guide on the Biological Activity of the (R)-enantiomer of **Triaziflam**

Introduction

Triaziflam is a synthetically derived herbicide belonging to the triazine class of compounds.^[1] It is classified by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) under Group 29, which encompasses inhibitors of cellulose biosynthesis.^[1] A key characteristic of **Triaziflam** is its chirality, existing as two non-superimposable mirror images, or enantiomers: (R)-**Triaziflam** and (S)-**Triaziflam**.^[2] These enantiomers exhibit distinct biological activities, a phenomenon known as enantioselectivity.^[3] The commercial herbicidal product typically utilizes the (R)-enantiomer, as it is the more biologically potent isomer for specific modes of action, being up to 100 times more effective in inhibiting cell growth than its (S)-counterpart.^{[2][3]} This document provides a comprehensive technical overview of the biological activity of the (R)-enantiomer of **Triaziflam**, focusing on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action of (R)-**Triaziflam**

The herbicidal efficacy of (R)-**Triaziflam** stems from its multi-target action within plant cells, primarily disrupting fundamental processes of cell division and cell wall formation.^{[1][3]} This is in stark contrast to the (S)-enantiomer, which predominantly acts as an inhibitor of photosystem II electron transport (PET), similar to the well-known herbicide atrazine.^{[3][4]}

Primary Biological Activities:

- Mitotic Disruption: The most significant activity of (R)-**Triaziflam** is the disruption of mitosis. [3] Microscopic studies on maize root tips revealed that treatment with the (R)-enantiomer blocks cell division.[3][5] Specifically, chromosomes condense to a prometaphase state but cannot progress further through the mitotic cycle.[3][4] This arrest is caused by the interference with microtubule formation, leading to the loss of spindle and phragmoplast microtubule arrays.[3][5]
- Inhibition of Cellulose Biosynthesis: (R)-**Triaziflam** is a potent cellulose biosynthesis inhibitor (CBI).[1][6] Following treatment, a decrease in cortical microtubules is observed, which is linked to a subsequent decline in cellulose deposition in the cell walls.[3][5] This inhibition of the primary structural component of the plant cell wall compromises cellular integrity and leads to abnormal growth.[1]
- Phenotypic Effects: The cellular actions of (R)-**Triaziflam** manifest in clear, observable phenotypes in seedlings. It is a potent inhibitor of both root and shoot elongation at concentrations below 1 μ M.[3][4] A characteristic symptom of its activity is the swelling of meristematic root tips into a "club shape," which is a typical indicator for mitotic disrupter herbicides and CBIs.[3][4] This swelling is a direct consequence of isodiametric cell growth caused by the disruption of microtubule arrays and weakened cell walls.[3][5]

Quantitative Data Presentation

The biological activity of **Triaziflam**'s enantiomers is highly differentiated. The following table summarizes the key quantitative and qualitative comparisons based on available research.

Parameter	(R)-Triaziflam	(S)-Triaziflam	Reference Compound (Atrazine)
Primary Target	Mitotic Disruption & Cellulose Biosynthesis Inhibition[3]	Photosystem II Electron Transport (PET)[3]	Photosystem II Electron Transport (PET)
Growth Inhibition (Cleaver cells, dark)	High potency (up to 100x more potent than (S)-enantiomer)[2][3][4]	Low potency[3]	Not applicable
Seedling Growth Inhibition (Cress, Maize)	High potency (effective below 1 μ M)[3][4]	Clearly less active[3]	Not applicable
PET Inhibition (Hill Reaction)	Low activity	High activity, comparable to Atrazine[3][4]	High activity
Algae Growth Inhibition (Scenedesmus acutus)	Low activity	High activity, comparable to Atrazine[3][4]	High activity

Experimental Protocols

The characterization of (R)-**Triaziflam**'s biological activity involves several key experimental procedures.

Synthesis and Chiral Separation of Enantiomers

- Objective: To obtain enantiomerically pure (R)- and (S)-**Triaziflam** for biological testing.
- Methodology:
 - Synthesis: Racemic **Triaziflam** is synthesized through standard chemical processes, involving the construction of a 1,3,5-triazine ring with appropriate substitutions.[2]

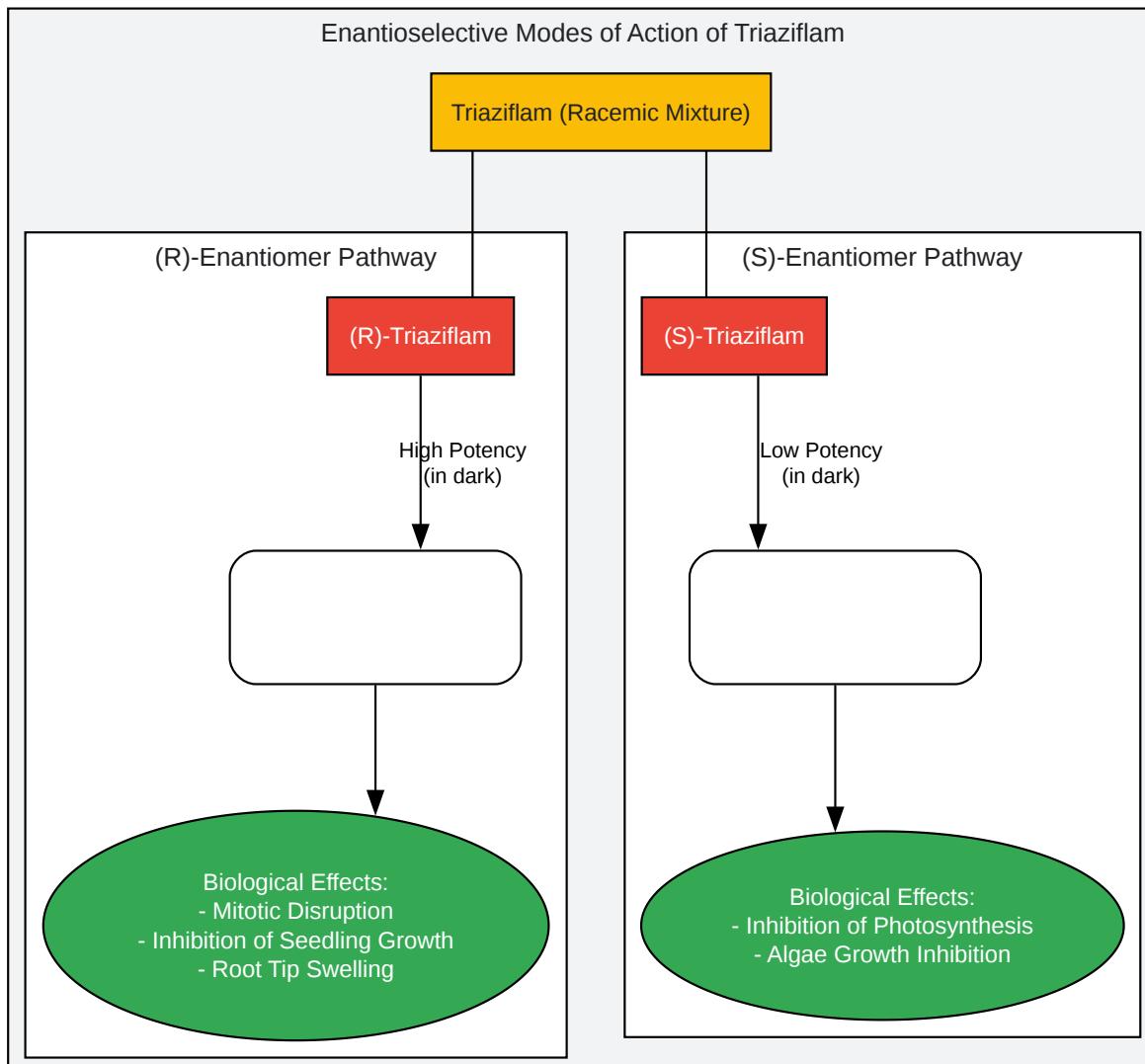
- Chiral Resolution: The enantiomers are separated from the racemic mixture using high-performance liquid chromatography (HPLC). A chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), is employed for the separation.[1]
- Purity and Identity Confirmation: The enantiomeric purity of the separated fractions is confirmed using polarimetry and circular dichroism spectroscopy. The chemical identity of each enantiomer is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).[1]

Seedling Growth Inhibition Assay

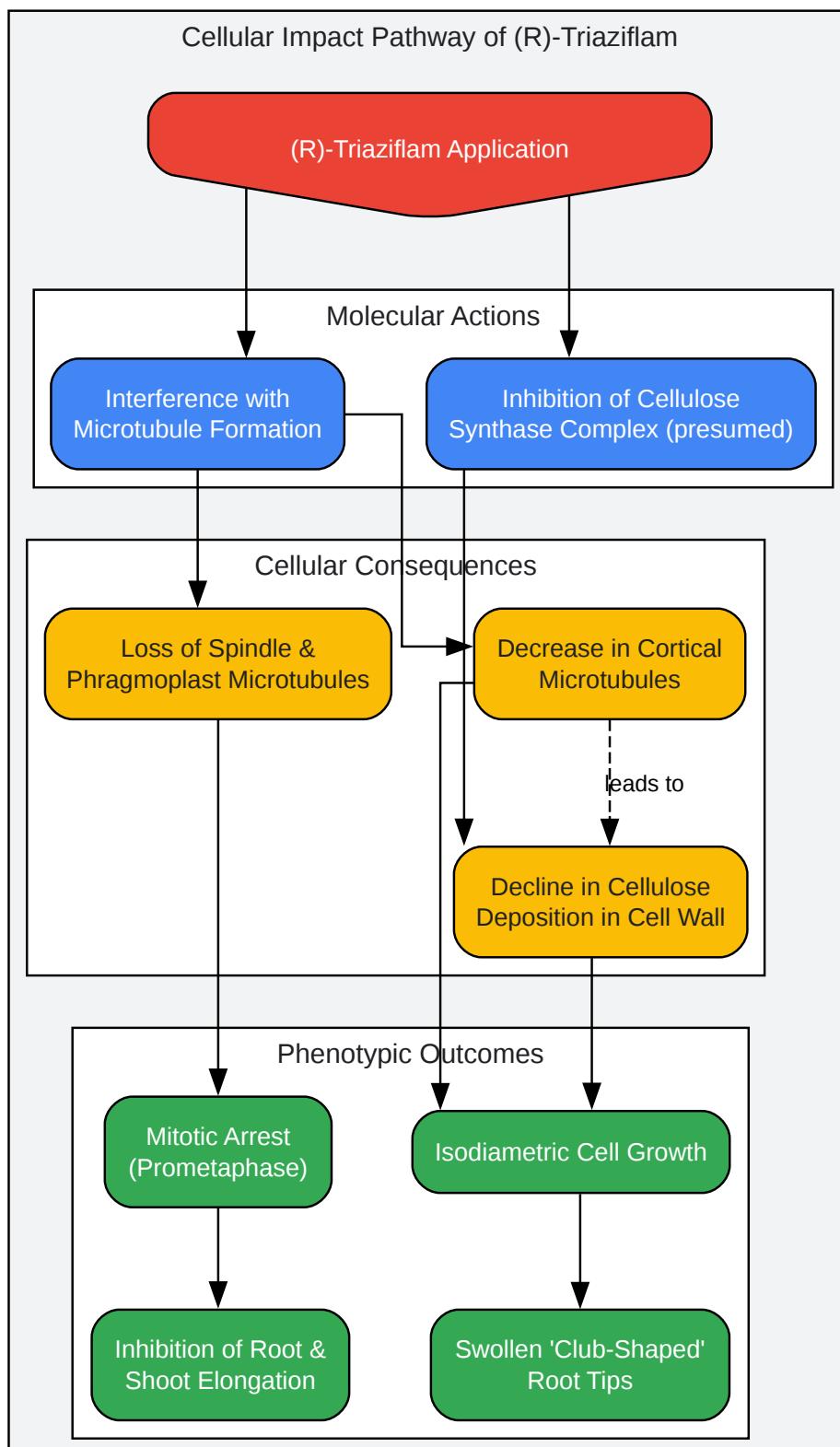
- Objective: To assess the inhibitory effect of the enantiomers on overall plant growth.
- Methodology:
 - Test Systems: Germinating seeds of cress (*Lepidium sativum*) and maize (*Zea mays*) are used.[3]
 - Treatment: Seedlings are grown in a suitable medium (e.g., agar plates or hydroponics) containing various concentrations of (R)-**Triaziflam**, (S)-**Triaziflam**, or a control solvent. Experiments are often conducted in the dark to isolate effects unrelated to photosynthesis. [3][4]
 - Analysis: After a set period (e.g., 48-72 hours), the lengths of the primary roots and shoots are measured. Morphological changes, such as the swelling of root tips, are visually inspected and documented.[3]

Microscopic Analysis of Cellular Effects

- Objective: To visualize the direct impact of (R)-**Triaziflam** on cell division and structure.
- Methodology:
 - Sample Preparation: Maize seedlings are treated with (R)-**Triaziflam** (e.g., at a concentration of 1 μ M) for specific time intervals (e.g., 4 and 24 hours).[3][4] The meristematic regions of the root tips are then excised, fixed, and prepared for microscopy.

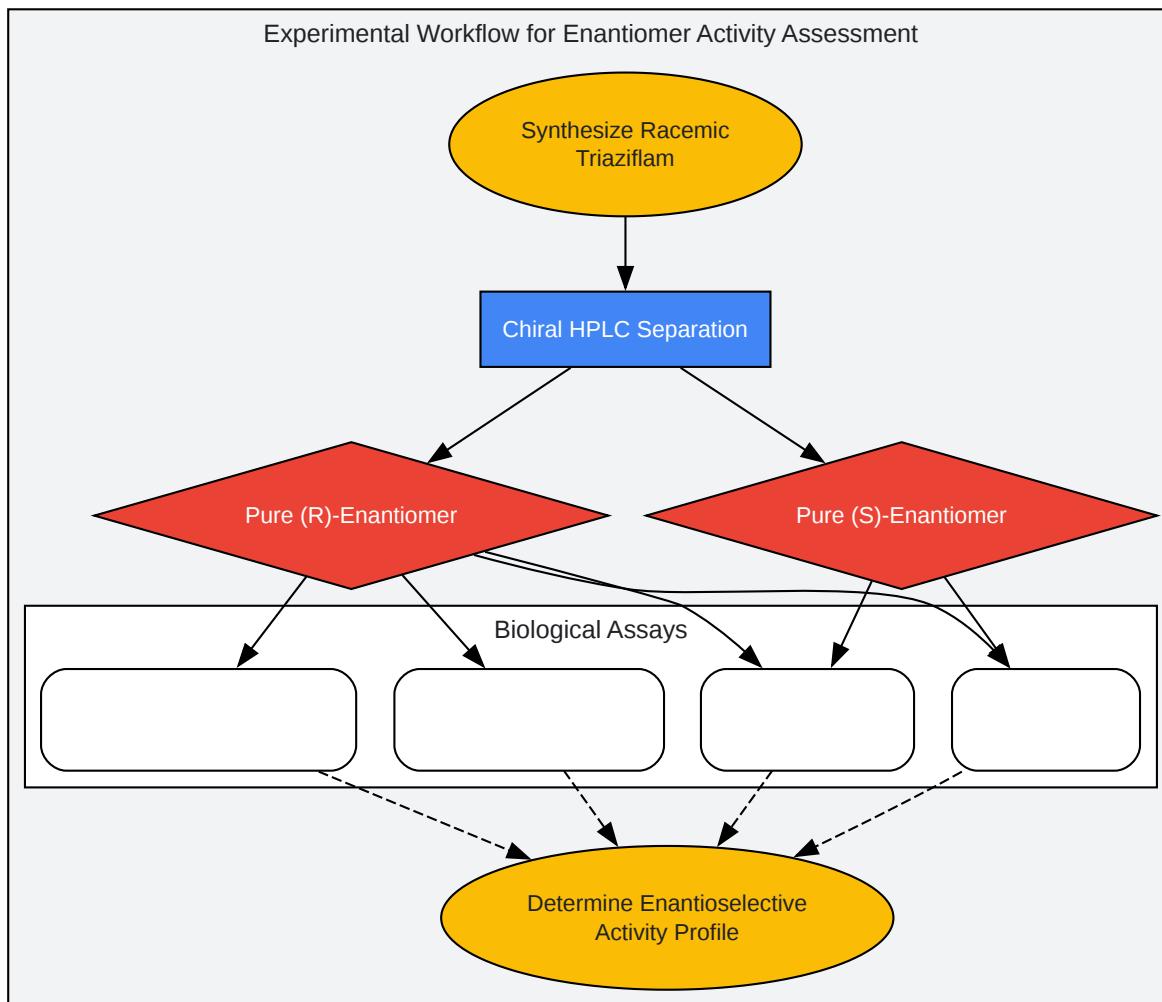

- Histochemical Staining: Techniques such as immunofluorescence staining are used to visualize microtubule structures (spindle, phragmoplast, and cortical arrays). DNA is counterstained (e.g., with DAPI) to observe chromosome condensation and mitotic stages.
- Microscopy: Samples are examined using fluorescence or confocal microscopy to identify abnormalities in cell division, such as prometaphase arrest and the disruption of microtubule organization.[3][5]

Cellulose Biosynthesis Inhibition Assay


- Objective: To quantify the effect on cell wall formation.
- Methodology: A common method involves measuring the incorporation of a radiolabeled precursor into the cellulose fraction of the cell wall.
 - Treatment: Plant tissues or cell cultures are incubated with (R)-**Triaziflam**.
 - Radiolabeling: ^{14}C -glucose is added to the medium.[6]
 - Analysis: After a short incubation period (e.g., <2 hours), the cells are harvested, and the cell wall material is isolated. The amount of ^{14}C incorporated specifically into the acid-insoluble cellulose fraction is measured via scintillation counting. A reduction in incorporation compared to untreated controls indicates inhibition of cellulose synthesis.[6]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the biological activity of (R)-**Triaziflam**.


[Click to download full resolution via product page](#)

Caption: Enantioselective modes of action of **Triaziflam**.

[Click to download full resolution via product page](#)

Caption: (R)-**Triaziflam**'s cellular impact pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for enantiomer activity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triaziflam | 131475-57-5 | Benchchem [benchchem.com]
- 2. Triaziflam (Ref: IDH-1105) [sitem.herts.ac.uk]
- 3. Triaziflam and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [(R)-enantiomer of Triaziflam biological activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178908#r-enantiomer-of-triaziflam-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com